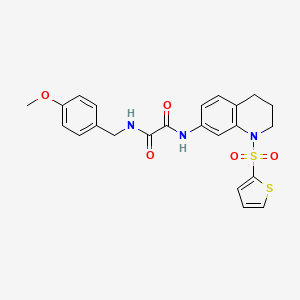

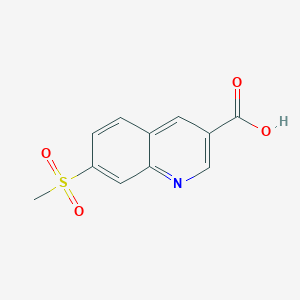

![molecular formula C24H24ClN5O2 B3015088 3-(3-(4-(3-氯苯基)哌嗪-1-基)-3-氧代丙基)-8-甲基-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮 CAS No. 1185096-26-7](/img/structure/B3015088.png)

3-(3-(4-(3-氯苯基)哌嗪-1-基)-3-氧代丙基)-8-甲基-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. An X-ray structure of a similar compound showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .科学研究应用

Alpha-1 肾上腺素能受体配体

- 该化合物属于一类嘧啶并[5,4-b]吲哚衍生物,被确认为有效且选择性的 alpha-1 肾上腺素能受体配体。这些化合物对 alpha-1 受体表现出比对 alpha-2、beta-2 和 5HT1A 受体更高的亲和性和选择性,表明其具有潜在的治疗应用 (Russo 等人,1991)。

克隆的 α1-肾上腺素能受体亚型的配体

- 另一项研究报告了合成类似的化合物,并测试了其对克隆的 α1A、α1B 和 α1D 肾上腺素能受体亚型的亲和性。其中一些化合物对 α1D-肾上腺素能受体亚型表现出良好的亲和性和选择性 (Romeo 等人,2001)。

多巴胺 D4 选择性拮抗剂

- 该化合物已被研究为多巴胺 D4 选择性拮抗剂,可能在治疗精神分裂症方面很有用,而不会产生经典抗精神病药常见的外锥体系副作用。已研究了其在大鼠、猴子和人体中的代谢,揭示了主要的代谢途径 (Zhang 等人,2000)。

癌细胞系中的细胞毒性剂

- 已合成该化合物的衍生物并评估其对人类肿瘤细胞系的细胞毒活性。一些衍生物表现出显着的细胞毒性,表明其作为抗癌剂的潜力 (Akkoç 等人,2012)。

抗菌活性

- 另一项研究合成了该化合物的新型 1,2,4-三唑衍生物,并筛选了它们的抗菌活性。一些衍生物对测试微生物表现出良好或中等的活性,表明其在抗菌应用中的潜力 (Bektaş 等人,2007)。

抗惊厥和抗菌活性

- 一项研究重点合成衍生物以评估其抗惊厥和抗菌活性。某些衍生物在这些领域显示出有希望的结果,表明其潜在的治疗应用 (Aytemir 等人,2004)。

抗炎活性

- 在一项研究中,合成了新型衍生物并评估了其抗炎活性。一些在这一方面表现出显着的活性,表明其在抗炎疗法中的应用 (Koksal 等人,2013)。

作用机制

Target of Action

The primary target of this compound is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . AKR1C3 is an aldo-keto reductase enzyme that plays a crucial role in hormone biosynthesis and metabolism .

Mode of Action

The compound acts as a potent and isoform-selective inhibitor of AKR1C3 . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site . The compound forms a hydrogen bond between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .

Biochemical Pathways

The inhibition of AKR1C3 by this compound affects the biosynthesis and metabolism of hormones . AKR1C3 is involved in the conversion of aldo-keto reductase substrates, which include a wide variety of endogenous compounds such as steroids, prostaglandins, and lipids .

Pharmacokinetics

The compound’s potent inhibitory activity against akr1c3 suggests that it may have favorable bioavailability .

Result of Action

The inhibition of AKR1C3 by this compound can potentially disrupt hormone biosynthesis and metabolism . This disruption can lead to various molecular and cellular effects, depending on the specific hormones affected .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is shipped at ambient temperature . Additionally, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and the pH of the environment .

属性

IUPAC Name |

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O2/c1-16-5-6-20-19(13-16)22-23(27-20)24(32)30(15-26-22)8-7-21(31)29-11-9-28(10-12-29)18-4-2-3-17(25)14-18/h2-6,13-15,27H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLRPYGOTPLNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

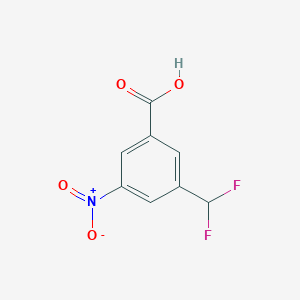

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B3015006.png)

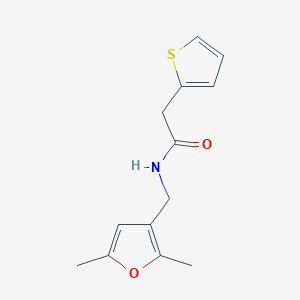

![Methyl (E)-4-[(3R,4R)-3-methoxy-4-[(4-methyl-1,3-thiazole-5-carbonyl)amino]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3015008.png)

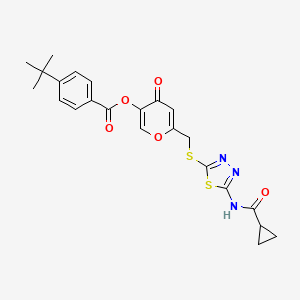

![8-(sec-butyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015010.png)

![methyl 2-{N-cyclopentyl-1-[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate](/img/structure/B3015012.png)

![Methyl 3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarboxylate](/img/structure/B3015016.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B3015022.png)